2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride is a chemical compound that features a pyridine ring substituted with a 4-bromophenyl group and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-bromophenyl)thiazole: Shares the 4-bromophenyl group but has a thiazole ring instead of a pyridine ring.
4-Bromophenylacetic acid: Contains the 4-bromophenyl group but lacks the amino and pyridine functionalities.
Uniqueness
2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H12BrClN2O2 |
---|---|
Molecular Weight |
343.60 g/mol |
IUPAC Name |
2-amino-2-[6-(4-bromophenyl)pyridin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H11BrN2O2.ClH/c14-10-4-1-8(2-5-10)11-6-3-9(7-16-11)12(15)13(17)18;/h1-7,12H,15H2,(H,17,18);1H |
InChI Key |
BLLOJNCBQVWIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
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